molecular formula C8H7BrN2 B1343656 3-Bromo-6-methyl-1H-indazole CAS No. 40598-73-0

3-Bromo-6-methyl-1H-indazole

Cat. No. B1343656
CAS RN: 40598-73-0
M. Wt: 211.06 g/mol
InChI Key: WQBAPWGVIHWNLY-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-1H-indazole is a heterocyclic aromatic organic compound . It is part of the indazole family, which has been of interest due to its wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles, including 3-Bromo-6-methyl-1H-indazole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Molecular Structure Analysis

The molecular formula of 3-Bromo-6-methyl-1H-indazole is C8H7BrN2 . Its average mass is 211.059 Da and its monoisotopic mass is 209.979248 Da .


Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, providing 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .

Scientific Research Applications

Structural Analysis and Biological Activity

3-Bromo-1-methyl-7-nitro-1H-indazole, a compound structurally similar to 3-Bromo-6-methyl-1H-indazole, has been synthesized and characterized using X-ray diffraction and NMR spectroscopy. This research highlights the compound's potential in the field of biological active nitroindazoles and its structural attributes (Cabildo et al., 2011).

Enzymatic Inhibition and Antioxidant Activity

Research on 5-bromo-3-methylindazoles, including a variant closely related to 3-Bromo-6-methyl-1H-indazole, has demonstrated significant inhibitory effects against α-glucosidase activity and antioxidant potential. These findings suggest potential applications in diabetes management and oxidative stress reduction (Mphahlele et al., 2020).

Synthesis and Molecular Structure

The synthesis of 1- and 2-methyl-6,7-dihydro-2H-indazole isomers from compounds including 5-bromo-1-methyl-6,7-dihydro-1H-indazole provides insights into the versatile synthetic applications of bromo-methyl-indazoles in creating structurally diverse molecules (Dandu et al., 2007).

Novel Synthesis Methods

The novel synthesis of 3-substituted indazole derivatives, utilizing 3-bromo-1H-indazole as a starting point, shows the compound's role in the efficient creation of monosubstituted indazole derivatives. This method is applicable in the synthesis of a wide range of molecules, indicating broad utility in chemical research (Welch et al., 1992).

Applications in Antibacterial and Antifungal Research

Indazole compounds, including those similar to 3-Bromo-6-methyl-1H-indazole, have been identified as potent agents against various bacterial and fungal strains. This highlights their potential role in developing new antimicrobial therapies (Panda et al., 2022).

Safety And Hazards

3-Bromo-6-methyl-1H-indazole is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in a chemical fume hood .

Future Directions

The medicinal properties of indazole, including 3-Bromo-6-methyl-1H-indazole, are of interest for future exploration for the treatment of various pathological conditions . The potential of these compounds to inhibit proangiogenic cytokines associated with tumor development is particularly noteworthy .

properties

IUPAC Name

3-bromo-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBAPWGVIHWNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306340
Record name 1H-Indazole, 3-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methyl-1H-indazole

CAS RN

40598-73-0
Record name 1H-Indazole, 3-bromo-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40598-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
A variety of functionalized indazoles are brominated in moderate to excellent yields using N-bromosuccinimide (NBS) under visible-light activated conditions. A screening of organic dye …
Number of citations: 2 www.sciencedirect.com

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